molecular formula C21H18ClFN2OS B2521305 (5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione CAS No. 843617-58-3

(5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Cat. No.: B2521305
CAS No.: 843617-58-3
M. Wt: 400.9
InChI Key: GFMBTFDTHOLYRQ-UHFFFAOYSA-N
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Description

The compound (5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with a 2-chlorophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

This can be accomplished through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable fluorinated aromatic compound under basic conditions .

Finally, the methanethione group is introduced through a thiolation reaction, where a suitable thiol reagent is reacted with the intermediate compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound (5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound (5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Chlorophenyl)furan-2-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanethione
  • (5-(2-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
  • (5-(2-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Uniqueness

The uniqueness of (5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione lies in its specific combination of substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-18-4-2-1-3-17(18)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)16-7-5-15(23)6-8-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMBTFDTHOLYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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